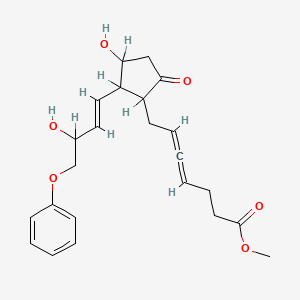
CID 5353607
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enprostil: ist ein synthetisches Prostaglandin-Analogon, das Dinoproston (Prostaglandin E2) ähnelt. Es ist ein hochwirksamer Hemmstoff der Magensäuresekretion und wird hauptsächlich zur Behandlung von Magengeschwüren eingesetzt . Enprostil bindet selektiv an den EP3-Rezeptor und aktiviert diesen, der einer der vier zellulären Rezeptoren für Prostaglandin E2 ist .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Enprostil wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von leicht verfügbaren Enon-Zwischenprodukten ausgehen. Die Synthese umfasst mehrere Schritte, darunter stereoselektive Oxidations- und Reduktionsreaktionen, um die kritischen stereochemischen Konfigurationen einzustellen . Das Schlüsselzwischenprodukt Enon wird effizient aus dem leicht verfügbaren Enon 6 hergestellt, und die Synthese von Enprostil beinhaltet einen Zwei-Komponenten-Kupplungsprozess .
Industrielle Produktionsmethoden: Die industrielle Produktion von Enprostil beinhaltet die Optimierung der Synthesewege, um hohe Ausbeuten und Reinheit zu erreichen. Der Prozess beinhaltet typischerweise die Verwendung von Biokatalyse für stereoselektive Transformationen und regioselektive Reaktionen, um die gewünschte Stereochemie und funktionelle Gruppenanordnung zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Enprostil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Enprostil kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in Enprostil vorhandenen funktionellen Gruppen modifizieren.
Substitution: Enprostil kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile oder Elektrophile unter sauren oder basischen Bedingungen.
Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte oder Ketonderivate ergeben, während Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Enprostil wird als Modellverbindung bei der Untersuchung von Prostaglandin-Analoga und deren chemischen Eigenschaften verwendet. Es dient als Referenz für die Entwicklung neuer Synthesewege und die Optimierung von Reaktionsbedingungen .
Biologie: In der biologischen Forschung wird Enprostil verwendet, um die Auswirkungen von Prostaglandin-Analoga auf zelluläre Rezeptoren und Signalwege zu untersuchen. Es hilft, die Rolle von EP3-Rezeptoren in verschiedenen physiologischen Prozessen zu verstehen .
Medizin: Enprostil wird hauptsächlich zur Behandlung von Magengeschwüren eingesetzt, da es die Magensäuresekretion stark hemmt. Es hat sich gezeigt, dass es die Magensäuresekretion effektiv reduziert und die Wundheilung fördert .
Industrie: In der pharmazeutischen Industrie wird Enprostil als Referenzverbindung für die Entwicklung neuer Medikamente verwendet, die auf Prostaglandin-Rezeptoren abzielen. Es dient auch als Benchmark für die Bewertung der Wirksamkeit und Sicherheit neuer Prostaglandin-Analoga .
Wirkmechanismus
Enprostil entfaltet seine Wirkung durch selektive Bindung an den EP3-Rezeptor, einen der vier zellulären Rezeptoren für Prostaglandin E2, und dessen Aktivierung . Diese Aktivierung führt zu einer Abnahme der cyclischen Adenosinmonophosphat (cAMP)-Spiegel, was wiederum die Magensäuresekretion reduziert . Die selektive Aktivierung des EP3-Rezeptors trägt dazu bei, einige der unerwünschten Nebenwirkungen zu vermeiden, die mit nicht-selektiven Prostaglandin-E2-Analoga verbunden sind .
Wirkmechanismus
Enprostil exerts its effects by selectively binding to and activating the EP3 receptor, one of the four cellular receptors for prostaglandin E2 . This activation leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn reduces gastric hydrochloric acid secretion . The selective activation of the EP3 receptor helps avoid some of the unwanted side effects associated with non-selective prostaglandin E2 analogs .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Dinoproston (Prostaglandin E2): Ein natürliches Prostaglandin, das an alle vier EP-Rezeptoren (EP1, EP2, EP3 und EP4) bindet und diese aktiviert.
Arbaprostil: Ein weiteres synthetisches Prostaglandin-Analogon, das zur Behandlung von Magengeschwüren eingesetzt wird.
Rioprostil: Ein synthetisches Prostaglandin-Analogon mit ähnlichen Anwendungen.
Einzigartigkeit von Enprostil: Die Einzigartigkeit von Enprostil liegt in seiner selektiven Aktivierung des EP3-Rezeptors, die es ermöglicht, die Magensäuresekretion effektiv zu hemmen und gleichzeitig Nebenwirkungen zu minimieren . Diese selektive Rezeptoraktivierung unterscheidet es von anderen Prostaglandin-Analoga, die eine breitere Rezeptoraktivität und damit verbundene Nebenwirkungen haben können .
Eigenschaften
CAS-Nummer |
99631-11-5 |
|---|---|
Molekularformel |
C23H28O6 |
Molekulargewicht |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+ |
InChI-Schlüssel |
PTOJVMZPWPAXER-BUHFOSPRSA-N |
SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Isomerische SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |
Kanonische SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Key on ui other cas no. |
105368-47-6 |
Synonyme |
Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


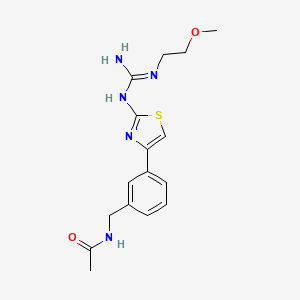
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1241496.png)
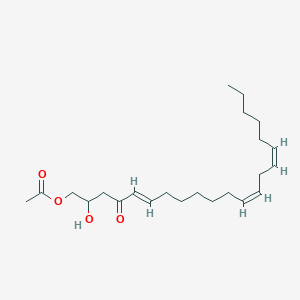
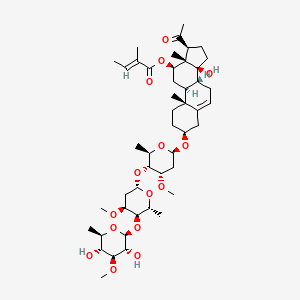

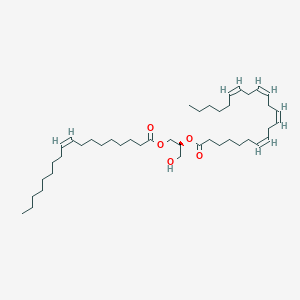
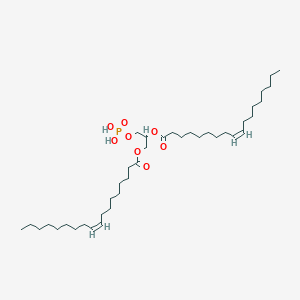

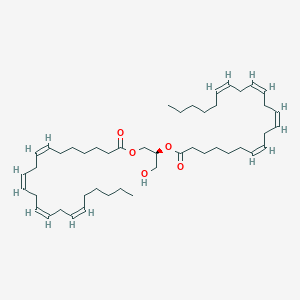

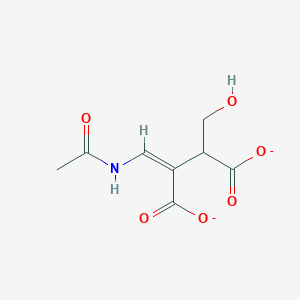
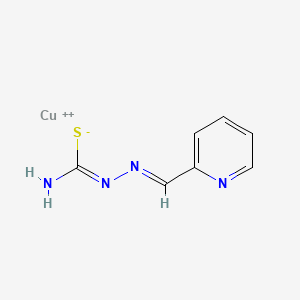
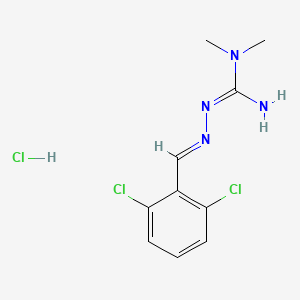
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)
